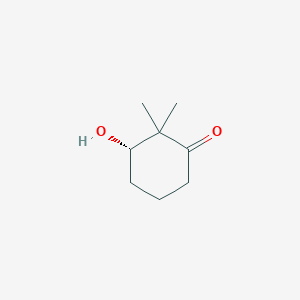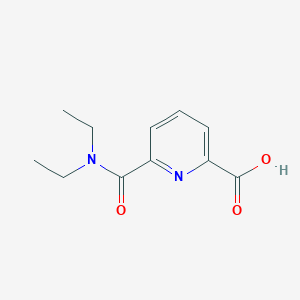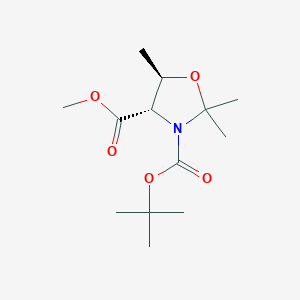
(S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone
概要
説明
(S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone is a chiral compound that has been synthesized through the reduction of 2,2-dimethylcyclohexane-1,3-dione using Baker's yeast. This process is an example of an enzymatic reaction that results in the formation of a product with enantiomeric purity, which can be assayed by NMR analysis of mosher esters .
Synthesis Analysis
The synthesis of this compound is achieved by the yeast reduction of its dione precursor. The use of Baker's yeast in this context is significant as it suggests a biocatalytic approach to the synthesis, which can be advantageous for producing enantiomerically pure substances. This method falls under the category of green chemistry due to its use of a biological catalyst and potentially mild reaction conditions .
Molecular Structure Analysis
While the specific molecular structure of this compound is not detailed in the provided papers, related compounds have been studied. For instance, the molecular and crystal structures of a 4'-hydroxy derivative of a similar cyclohexanone have been determined by X-ray diffraction analysis, revealing an asymmetric chair conformation of the cyclohexanone ring. This suggests that this compound may also exhibit a chair conformation, which is typical for cyclohexanone derivatives .
Chemical Reactions Analysis
The enzymatic reduction that leads to the formation of this compound is a type of reductive alkylation. This reaction is part of a broader class of chemical reactions involving alkylation, which can be used to modify the structure of cyclohexanone derivatives. The synthesis of related compounds, such as 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives, involves condensation reactions catalyzed by urea under ultrasound, indicating that cyclohexanone derivatives can participate in a variety of chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly discussed in the provided papers. However, the properties of cyclohexanone derivatives can generally be inferred based on their molecular structure. For example, the presence of hydroxy and ketone functional groups can lead to the formation of hydrogen bonds, as observed in the crystal structure of related compounds. These interactions can influence the compound's solubility, boiling point, and melting point. Additionally, the chiral nature of this compound implies that it may exhibit optical activity, which can be analyzed using techniques such as polarimetry .
科学的研究の応用
Enantioselective Synthesis
(S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone has been utilized as a key intermediate in enantioselective synthesis. For instance, yeast reduction of 2,2-dimethylcyclohexane-1,3-dione to (S)-3-hydroxy-2,2-dimethylcyclohexanone demonstrates its significance in producing enantiomerically pure alcohols, a crucial aspect in the development of pharmaceuticals and fine chemicals (Mori & Mori, 2003). This process highlights the compound's role in enzymatic reactions and the assessment of enantiomeric purity, essential for synthesizing biologically active substances.
Asymmetric Hydrogenation
The compound's versatility is further demonstrated in asymmetric transfer hydrogenation, where it serves as a substrate to produce highly enantioselective hydroxy ketones, such as 3-hydroxy-2,2-dimethylcyclohexanone. These hydroxy ketones are important building blocks for natural product synthesis, showcasing the compound's utility in generating key intermediates with high enantiomeric excess and excellent yield (Metz, Kreutziger, & Jäger, 2022).
Chemoenzymatic Synthesis
Chemoenzymatic synthesis techniques leverage this compound for producing both enantiomers of the compound, using specific enzymatic reactions. This approach underscores the compound's role in creating versatile chiral building blocks, which are pivotal for the synthesis of complex organic molecules (Chěnevert, Lévesque, & Morin, 2008).
Material Science and Catalysis
Moreover, studies have explored the catalytic properties and applications of derivatives of this compound in material science. For example, research on the selective hydrogenation of phenol and derivatives to cyclohexanone derivatives in aqueous media highlights the potential of using these compounds in the development of new catalysts and materials for chemical industry applications (Wang et al., 2011).
特性
IUPAC Name |
(3S)-3-hydroxy-2,2-dimethylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-8(2)6(9)4-3-5-7(8)10/h6,9H,3-5H2,1-2H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGFJLNBFXFQGX-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCCC1=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](CCCC1=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70452017 | |
| Record name | (3S)-3-Hydroxy-2,2-dimethylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87655-21-8 | |
| Record name | (3S)-3-Hydroxy-2,2-dimethylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone a useful starting material in organic synthesis?
A1: This compound's utility stems from its chiral nature and its structure. The presence of the hydroxyl group and the ketone group allows for a variety of chemical transformations. Furthermore, its enantiomeric purity is critical for synthesizing molecules with specific stereochemistry, which is often crucial for biological activity in pharmaceuticals and natural products. [, , , , , , , ].
Q2: Can you give some examples of how this compound has been used to synthesize complex molecules?
A2: this compound has served as a key starting material in the total synthesis of various natural products. Examples include:
- (−)-K-76: This complement inhibitor was synthesized using this compound, showcasing its potential in medicinal chemistry. []
- (−)-Warburganal: This insect antifeedant was synthesized in 20 steps starting from this compound. []
- (−)-Subersic acid: This sponge-derived inhibitor of human 15-lipoxygenase was synthesized using this compound, highlighting its utility in accessing diverse natural product scaffolds. []
- (+)-Hongoquercin B: The absolute configuration of this weakly antibacterial fungal metabolite was determined through its synthesis starting from this compound. []
- Ancistrofuran enantiomers: Both enantiomers of this defensive compound were synthesized using this compound as a starting point, demonstrating its versatility in stereoselective synthesis. []
Q3: How is this compound typically prepared?
A3: A common method for preparing this compound is through the enantioselective reduction of 2,2-dimethylcyclohexane-1,3-dione using Baker's yeast. This biocatalytic approach offers a sustainable and efficient way to access the desired enantiomer with high selectivity. [, ]
Q4: What are the potential advantages of using a biocatalytic approach like Baker's yeast for this transformation?
A4: Baker's yeast offers several advantages as a biocatalyst. It operates under mild reaction conditions, reducing the need for harsh chemicals or high temperatures. This approach aligns with green chemistry principles by offering an environmentally friendly alternative to traditional chemical synthesis methods. Furthermore, the enzymatic reduction often exhibits high enantioselectivity, leading to the desired (S)-enantiomer with high purity. [, ]
Q5: What spectroscopic techniques are typically used to characterize this compound?
A5: NMR spectroscopy, particularly 1H and 13C NMR, is commonly employed to confirm the structure and purity of this compound. Analysis of Mosher esters by NMR is a powerful method for determining the enantiomeric purity of chiral alcohols, including this compound. [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














